molecular formula C6H11N3O B13030825 1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one

1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one

Cat. No.: B13030825
M. Wt: 141.17 g/mol
InChI Key: LVKRULQWRVXCQP-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an aminoethyl group and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the reaction of N-methylimidazole with 2-bromoethylamine hydrobromide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.

    Substitution: The aminoethyl group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole compounds.

    Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug development.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)imidazole: Lacks the methyl group, leading to different chemical properties and reactivity.

    3-Methylimidazole: Lacks the aminoethyl group, resulting in distinct biological and chemical behavior.

    2-Aminoethylimidazole: Similar structure but without the methyl group, affecting its interactions and applications.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(2-aminoethyl)-3-methylimidazol-2-one

InChI

InChI=1S/C6H11N3O/c1-8-4-5-9(3-2-7)6(8)10/h4-5H,2-3,7H2,1H3

InChI Key

LVKRULQWRVXCQP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN(C1=O)CCN

Origin of Product

United States

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